molecular formula C21H22ClN3O4 B2936888 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide CAS No. 2380034-91-1

2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide

Cat. No. B2936888
CAS RN: 2380034-91-1
M. Wt: 415.87
InChI Key: ANPNGBNMOGLKEL-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide, also known as GW 806742X, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been found to exhibit a wide range of pharmacological properties.

Mechanism Of Action

The exact mechanism of action of 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X is not fully understood, but it is believed to modulate several signaling pathways involved in cellular proliferation, differentiation, and survival. In particular, 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a serine/threonine kinase that regulates several cellular processes, including the Wnt/β-catenin pathway. By inhibiting GSK-3β, 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X can activate the Wnt/β-catenin pathway, which has been implicated in cancer progression and stem cell differentiation.
Biochemical and physiological effects:
2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has been shown to exhibit several biochemical and physiological effects in preclinical studies. In particular, the compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress and apoptosis. In addition, 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has been shown to modulate several signaling pathways involved in cellular differentiation and survival.

Advantages And Limitations For Lab Experiments

2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X. First, more research is needed to elucidate the exact mechanism of action of the compound and its effects on various signaling pathways. Second, the compound should be studied in more preclinical models of cancer, inflammation, and neurological disorders to determine its therapeutic potential. Third, the compound should be studied in clinical trials to determine its safety and efficacy in humans. Finally, more research is needed to optimize the synthesis and formulation of 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X to improve its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X involves the reaction of 2-chlorophenol with 2-bromoethanol to produce 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 3-(morpholin-4-ylmethyl)-1,2-benzoxazole-5-carboxylic acid to form the final product, 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X. The synthesis of this compound has been reported in several research articles, and the purity and yield of the final product have been optimized through various methods.

Scientific Research Applications

2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit anti-inflammatory, anti-tumorigenic, and neuroprotective properties in preclinical studies. In addition, 2-(2-Chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide 806742X has been shown to modulate several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cancer progression and stem cell differentiation.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c1-14(28-20-5-3-2-4-17(20)22)21(26)23-15-6-7-19-16(12-15)18(24-29-19)13-25-8-10-27-11-9-25/h2-7,12,14H,8-11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPNGBNMOGLKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)ON=C2CN3CCOCC3)OC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}propanamide

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